Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-
Description
Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]- (hereafter referred to as the target compound) is a synthetic derivative featuring a naphthothiazole core linked to a hydrazinecarboximidamide group via an ethylidene bridge. Its synthesis involves reacting a ketone precursor (e.g., 3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenylethanone) with aminoguanidine hydrochloride in ethanol under reflux, catalyzed by LiCl .
Properties
CAS No. |
608126-75-6 |
|---|---|
Molecular Formula |
C21H20N6OS |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine |
InChI |
InChI=1S/C21H20N6OS/c1-11-18(28)16-9-4-3-8-15(16)17-19(11)29-21(25-17)24-14-7-5-6-13(10-14)12(2)26-27-20(22)23/h3-10,28H,1-2H3,(H,24,25)(H4,22,23,27) |
InChI Key |
ZWIDPMKJQIGISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=CC(=C4)C(=NN=C(N)N)C)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One common method for synthesizing hydrazinecarboximidamide involves condensation reactions between hydrazine derivatives and carbonyl compounds. The general reaction can be represented as follows:
$$
\text{Hydrazine} + \text{Carbonyl Compound} \rightarrow \text{Hydrazone}
$$
This method typically requires an acidic catalyst and can be performed under reflux conditions to enhance yield.
Reaction with Isocyanates
Another effective approach is the reaction of hydrazine with isocyanates, leading to the formation of carbamates that can subsequently be hydrolyzed to yield hydrazinecarboximidamide:
$$
\text{Hydrazine} + \text{Isocyanate} \rightarrow \text{Carbamate} \rightarrow \text{Hydrazinecarboximidamide}
$$
This method is advantageous due to its straightforward procedure and high yield.
Use of Amides
The reaction of hydrazine with amides under specific conditions can also yield hydrazinecarboximidamide. This typically involves heating the amide in the presence of a dehydrating agent, which facilitates the formation of the desired product:
$$
\text{Hydrazine} + \text{Amide} \rightarrow \text{Hydrazinecarboximidamide}
$$
Detailed Research Findings
Reaction Conditions and Yields
The following table summarizes various preparation methods, their reaction conditions, and typical yields based on available literature:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Hydrazine, Carbonyl compound | Reflux, acidic catalyst | 70-90 |
| Reaction with Isocyanates | Hydrazine, Isocyanate | Room temperature | 80-95 |
| Use of Amides | Hydrazine, Amide | Heating, dehydrating agent | 60-85 |
Mechanistic Insights
The mechanisms underlying these reactions often involve nucleophilic attack by hydrazine on electrophilic centers in carbonyl or isocyanate compounds, followed by subsequent rearrangements or eliminations that lead to the formation of hydrazinecarboximidamide.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
Dual Inhibition Mechanism
The dual inhibition of AChE and BACE 1 represents a promising therapeutic strategy for Alzheimer's disease, as it addresses multiple pathways involved in the disease's progression. Research indicates that compounds derived from hydrazinecarboximidamide can effectively inhibit both enzymes, which may lead to improved cognitive function and slowed disease progression.
- Acetylcholinesterase (AChE) : This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of AChE increases acetylcholine levels, potentially enhancing cognitive functions.
- BACE 1 : This enzyme plays a crucial role in the production of amyloid-beta peptides, which aggregate to form plaques associated with Alzheimer's pathology. Inhibiting BACE 1 may reduce plaque formation and its neurotoxic effects.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized 40 derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide and evaluated their inhibitory potential against AChE and BACE 1. The most potent compounds exhibited IC50 values indicating effective inhibition at micromolar concentrations .
- In Silico Studies : Computational modeling has shown that these compounds can occupy the active sites of both AChE and BACE 1, suggesting a favorable binding affinity that supports their dual inhibitory action .
- Physicochemical Properties : ADME (Absorption, Distribution, Metabolism, Excretion) predictions for these compounds indicate favorable characteristics that enhance their viability as therapeutic agents .
Broader Implications in Drug Discovery
The exploration of hydrazinecarboximidamide derivatives extends beyond Alzheimer's disease treatment. Their structural versatility allows for modifications that can enhance antimicrobial properties or target other diseases through similar multi-target approaches.
- Antimicrobial Activity : Some derivatives have been proposed as potential antimicrobial agents due to their ability to disrupt bacterial cell functions .
- Multi-target Directed Ligands (MTDLs) : The concept of MTDLs is gaining traction in drug discovery, where single molecules are designed to interact with multiple biological targets simultaneously. This approach could lead to more effective treatments for complex diseases with multifactorial etiologies .
Mechanism of Action
The mechanism of action of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Benzo[d]thiazole Derivatives (e.g., Compound 8l)
- Structure : (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide .
- Synthesis: Prepared via condensation of pyrazole-aldehydes with aminoguanidine bicarbonate in ethanol (68% yield) .
- Key Differences : The benzo[d]thiazole and fluorobenzyloxy groups enhance anticancer activity compared to the target compound’s naphthothiazole moiety.
Phenylthiazole Derivatives (e.g., Compounds 22b, 22c, 22d)
- Structures : Feature biphenyl or trifluoromethyl substituents on the thiazole ring .
- Synthesis: Synthesized via LiCl-catalyzed reactions of ketones with aminoguanidine hydrochloride, yielding solids with melting points >269°C .
- Key Differences : Biphenyl groups improve antibacterial potency, while the target compound’s hydroxy and methyl groups may influence solubility and target binding.
N-Arylpyrrole Derivatives (e.g., Series Va-e)
- Structure : Hydrazinecarboximidamide-linked pyrrole derivatives with aryl substituents .
- Synthesis : Optimized for antibacterial activity, with MIC values as low as 4 µg/mL against MRSA .
- Key Differences : The pyrrole core may offer better pharmacokinetic profiles than the naphthothiazole system.
Key Observations:
- Anticancer Activity : Compound 8l’s fluorobenzyloxy group contributes to its low IC₅₀ values (2.23–3.75 µM) against breast and liver cancer cells . The target compound’s naphthothiazole group may similarly enhance DNA intercalation or kinase inhibition.
- Antibacterial Activity : N-Arylpyrrole derivatives (Va-e) show superior activity against MRSA (MIC: 4 µg/mL) compared to levofloxacin (MIC: 8 µg/mL) . The target compound’s hydroxy group could improve bacterial membrane penetration.
- Synthetic Efficiency : Yields for cyclohexenyl/biphenyl analogs (7, 8, 12) are moderate (38–45%) , suggesting room for optimization in the target compound’s synthesis.
Physicochemical and Pharmacokinetic Properties
- Melting Points : Phenylthiazole derivatives (22b–22d) exhibit high melting points (>269°C), indicating crystalline stability . The target compound’s naphthothiazole core may similarly confer thermal stability.
- Solubility: The hydroxy group in the target compound could enhance aqueous solubility compared to non-polar analogs like 22c (trifluoromethyl) or 8l (fluorobenzyloxy).
- Metabolic Stability : Hydrazinecarboximidamide moieties are prone to hydrolysis, but aromatic substituents (e.g., naphthothiazole) may slow degradation .
Biological Activity
Hydrazinecarboximidamide derivatives, particularly the compound Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]- , have garnered attention in recent research due to their diverse biological activities. This article provides a detailed overview of their biological activity, including case studies, data tables, and findings from various research studies.
1. Overview of Hydrazinecarboximidamide Derivatives
Hydrazinecarboximidamide compounds are characterized by their potential therapeutic applications, particularly in neurodegenerative diseases and cancer. The structural framework of these compounds often allows them to interact with multiple biological targets.
The biological activity of hydrazinecarboximidamide derivatives is primarily attributed to their ability to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of Alzheimer's disease as it increases acetylcholine levels in the brain.
- Beta-site APP Cleaving Enzyme (BACE 1) : This enzyme is involved in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
3.1 Enzyme Inhibition
Recent studies have synthesized and evaluated various hydrazinecarboximidamide derivatives for their inhibitory effects on AChE and BACE 1. For instance:
- A study found that certain derivatives exhibited micromolar IC50 values against both AChE and BACE 1, indicating promising dual inhibition potential for Alzheimer's treatment .
| Compound | IC50 (AChE) μM | IC50 (BACE 1) μM |
|---|---|---|
| 1l | 57.09 | 74.24 |
| 2g | 55.57 | 83.43 |
3.2 Anticancer Activity
Hydrazinecarboximidamide derivatives have also shown significant anticancer properties. For example:
- Compounds derived from hydrazinecarboximidamide were tested against various cancer cell lines, revealing notable cytotoxic effects. One derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against human breast cancer cells (T47D) .
4.1 Alzheimer’s Disease Research
In a comprehensive study on multi-target drug discovery for Alzheimer's disease, several hydrazinecarboximidamide derivatives were synthesized and tested for their efficacy against AChE and BACE 1. The results indicated that these compounds could serve as potential leads for developing new treatments targeting dual pathways involved in Alzheimer's pathology .
4.2 Antimicrobial Activity
Another study evaluated the antimicrobial properties of hydrazinecarboximidamide derivatives against various bacterial strains. The findings indicated that some compounds exhibited strong antibacterial activity, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
5. Conclusion
The biological activity of hydrazinecarboximidamide derivatives highlights their potential as therapeutic agents in treating neurodegenerative diseases and cancer. Their ability to inhibit critical enzymes like AChE and BACE 1 positions them as promising candidates for further development in drug discovery.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The compound is typically synthesized via condensation reactions between ketone derivatives and aminoguanidine hydrochloride. For example, refluxing 3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl ketone derivatives with aminoguanidine hydrochloride in absolute ethanol, catalyzed by LiCl, for 24 hours yields hydrazinecarboximidamides . Post-synthesis, purification involves crystallization from 70% methanol followed by recrystallization in absolute methanol. Purity is confirmed via elemental analysis and spectroscopic methods (IR, NMR) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- IR spectroscopy : Detect characteristic bands for NH stretches (3300–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H bending (700–800 cm⁻¹) .
- NMR : Look for tautomeric NH signals (δ 9.5–11.8 ppm in DMSO-d₆) and aromatic proton resonances (δ 7.2–8.8 ppm). For example, enolic SH protons in thiosemicarbazide derivatives appear at δ 11.5–11.8 ppm .
- Elemental analysis : Validate calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial activity)?
Minimum inhibitory concentration (MIC) assays against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA/VRSA) are commonly used. Dilution methods in Mueller-Hinton broth with 24–48 hour incubation at 37°C can determine efficacy. Positive controls (e.g., vancomycin) and solvent-blank controls are critical .
Advanced Research Questions
Q. How can tautomerism and dynamic structural equilibria complicate spectral interpretation?
Tautomeric shifts (e.g., thione ↔ thiol forms in thiosemicarbazides) create multiple NH and SH signals in NMR and IR spectra. For example, enolic SH protons and tautomeric NH groups in 1,3,4-oxadiazole derivatives require 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals . Computational tools like DFT calculations can predict dominant tautomers and guide spectral assignments .
Q. What strategies reconcile contradictory results in reaction pathways (e.g., unexpected byproducts)?
Contradictions often arise from substituent effects. For example, phenylhydrazine derivatives may yield indole-thiadiazole hybrids, while 4-methoxyphenylhydrazine produces regiospecific products due to electronic and steric effects . Systematic variation of reaction conditions (solvent, temperature, catalyst) and real-time monitoring via TLC or HPLC-MS can identify competing pathways .
Q. How can computational methods improve reaction design and target specificity?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cyclization reactions .
- Molecular docking : Screen against bacterial targets (e.g., S. aureus penicillin-binding proteins) to prioritize derivatives with high binding affinity .
- Machine learning : Train models on existing reaction datasets to optimize solvent/catalyst combinations and reduce trial-and-error approaches .
Q. What advanced analytical techniques resolve challenges in stability studies?
- HPLC-PDA/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months).
- X-ray crystallography : Confirm solid-state stability and polymorphic transitions .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to evaluate the impact of LiCl catalyst concentration (5–20 mg) and reflux duration (12–36 hours) on yield .
- Data Management : Implement ELN (Electronic Lab Notebook) systems with chemical drawing tools (e.g., ChemDraw) and spectral databases (Reaxys) to track reproducibility .
- Contradiction Analysis : Cross-reference synthetic outcomes with substituent Hammett constants (σ) to explain electronic effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
